Caloxetate trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

207230-20-4 |

|---|---|

Molecular Formula |

C23H28CaN3Na3O11 |

Molecular Weight |

631.5 g/mol |

IUPAC Name |

calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C23H33N3O11.Ca.3Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;;/q;+2;3*+1/p-5/t17-;;;;/m0..../s1 |

InChI Key |

NAHFLJIBOXGAOE-UYVPJCOTSA-I |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Caloxetate Trisodium as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxetate trisodium (CAS Registry Number: 207230-20-4) is a complex organic molecule that functions as a chelating agent.[1][2] It is structurally a derivative of amino acids and carboxylic acids.[1] With a molecular formula of C23H28CaN3Na3O11 and a molecular weight of approximately 631.53 g/mol , its intricate structure, featuring multiple nitrogen and oxygen donor atoms, allows for the effective coordination of metal ions.[3][4][5]

This technical guide will delve into the core mechanism of action of this compound as a chelating agent, present its known physicochemical properties, and provide detailed experimental protocols for the determination of its metal ion binding affinities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Registry Number | 207230-20-4 | [4][5] |

| Molecular Formula | C23H28CaN3Na3O11 | [3][4][5] |

| Molecular Weight | 631.53 g/mol | [4][5] |

| IUPAC Name | calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water | [1] |

Core Mechanism of Action as a Chelating Agent

The primary mechanism of action of this compound is its ability to form stable, water-soluble complexes with metal ions through a process known as chelation.[1] This process involves the formation of multiple coordinate bonds between the metal ion and the donor atoms within the caloxetate molecule.

The caloxetate ligand possesses several functional groups, including amine and carboxylate moieties, which act as Lewis bases, donating lone pairs of electrons to a central metal ion, which acts as a Lewis acid. The formation of a ring-like structure between the ligand and the metal ion, known as a chelate ring, significantly enhances the stability of the resulting complex compared to complexes formed with monodentate ligands. This enhanced stability is known as the chelate effect .

The general chelation reaction can be represented as:

Mⁿ⁺ + L³⁻ ⇌ [ML]⁽ⁿ⁻³⁾⁺

Where:

-

Mⁿ⁺ is a metal ion with a positive charge of n.

-

L³⁻ represents the this compound ligand with a net charge of -3 (in its fully deprotonated form).

-

[ML]⁽ⁿ⁻³⁾⁺ is the resulting metal-ligand complex.

This compound is known to form stable complexes with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1] Its application as an excipient in the MRI contrast agent gadoxetate disodium (Primovist®/Eovist®) is to chelate any free gadolinium ions, which are toxic in their uncomplexed state, thereby increasing the safety profile of the contrast agent.[2][6][7][8][9]

The following diagram illustrates the general principle of chelation by a multidentate ligand like caloxetate.

Caption: General mechanism of metal ion chelation by this compound.

Quantitative Data on Metal Chelation

As of the date of this document, specific experimentally determined stability constants (log K) for this compound with various metal ions are not publicly available in peer-reviewed literature or patents. The determination of these constants is crucial for a comprehensive understanding of its chelating efficacy and selectivity. The following sections outline the standard experimental protocols that can be employed to obtain this vital quantitative data.

Experimental Protocols for Characterizing Chelating Properties

The following are detailed methodologies for key experiments to determine the stability constants and characterize the chelating properties of this compound.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Objective: To determine the stepwise and overall stability constants (log K and log β) of this compound with various divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺).

Materials:

-

This compound

-

High-purity salts of the metal ions of interest (e.g., CaCl₂, MgCl₂, Zn(NO₃)₂, Cu(NO₃)₂, Fe(NO₃)₃)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or KCl)

-

High-purity deionized water

-

pH meter with a glass electrode, calibrated with standard buffer solutions

-

Autotitrator or precision burette

-

Thermostated reaction vessel

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM).

-

Prepare stock solutions of the metal salts of known concentrations (e.g., 10 mM).

-

Prepare a solution of a strong acid of known concentration (e.g., 2 mM HCl).

-

Prepare a solution of the inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO₃).

-

-

Titration Procedure:

-

In the thermostated reaction vessel, place a known volume (e.g., 50 mL) of a solution containing the this compound, the metal ion, and the strong acid in the inert salt solution. A typical starting solution would be 0.5 mM this compound, 0.5 mM metal ion, and 2 mM HCl in 0.1 M KNO₃.

-

Titrate this solution with the standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Perform control titrations of:

-

The strong acid in the inert salt solution.

-

The strong acid and this compound in the inert salt solution (to determine the protonation constants of the ligand).

-

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for all titrations.

-

From the control titrations, determine the protonation constants (pKa values) of this compound.

-

Using the titration data for the metal-ligand system and the predetermined protonation constants, calculate the stepwise and overall stability constants using specialized software such as HYPERQUAD or BEST7.

-

The following workflow diagram illustrates the potentiometric titration process.

Caption: Workflow for determining stability constants via potentiometric titration.

Spectrophotometric Methods

Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance spectrum.

Objective: To determine the stoichiometry and stability constant of metal-caloxetate complexes.

Materials:

-

This compound

-

Metal salts of interest

-

Buffer solutions to maintain constant pH

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology (Job's Method of Continuous Variation):

-

Solution Preparation:

-

Prepare equimolar stock solutions of this compound and the metal ion.

-

Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. The total volume of each solution should be the same.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

-

The stability constant can be calculated from the absorbance data.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Objective: To obtain a complete thermodynamic profile of the binding of metal ions to this compound.

Materials:

-

This compound

-

Metal salts of interest

-

Buffer solution

-

Isothermal titration calorimeter

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the sample cell of the calorimeter.

-

Prepare a more concentrated solution of the metal salt in the injection syringe. Both solutions should be in the same buffer.

-

-

Titration:

-

Inject small aliquots of the metal salt solution into the this compound solution at constant temperature.

-

Measure the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant versus the molar ratio of metal to ligand.

-

Fit the data to a suitable binding model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Signaling Pathways and Logical Relationships

The primary "pathway" for this compound's action as a chelating agent is a direct chemical interaction. The logical relationship is straightforward: the presence of free metal ions and this compound leads to the formation of a stable complex, thereby reducing the concentration of free, and potentially toxic, metal ions.

The following diagram illustrates the logical flow of this compound's action in a biological system.

Caption: Logical workflow of this compound in reducing metal ion toxicity.

Conclusion

This compound is a potent chelating agent with a well-understood qualitative mechanism of action. Its ability to form stable complexes with metal ions is fundamental to its application in pharmaceutical formulations, particularly in enhancing the safety of gadolinium-based MRI contrast agents. While specific quantitative data on its binding affinities for various metal ions are not currently in the public domain, this technical guide provides the established experimental protocols necessary for researchers to determine these crucial parameters. A thorough understanding of the stability constants and thermodynamic profile of this compound's interactions with different metal ions will be invaluable for its future development and application in drug formulation and potentially in therapeutic chelation.

References

- 1. Buy this compound (EVT-15531761) | 207230-20-4 [evitachem.com]

- 2. This compound (207230-20-4) for sale [vulcanchem.com]

- 3. This compound | C23H28CaN3Na3O11 | CID 71587636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. WO2017093336A1 - Formulations comprising a combination of mri contrast agents - Google Patents [patents.google.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. WO2017093336A1 - Formulations comprising a combination of mri contrast agents - Google Patents [patents.google.com]

- 9. bayer.com [bayer.com]

An In-Depth Technical Guide to the Chemical Properties of Caloxetate Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxetate trisodium (CAS No: 207230-20-4) is a key component in advanced medical imaging agents.[1] Specifically, it serves as an excipient in formulations of gadoxetate disodium (Eovist®, Primovist®), a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) of the liver.[2][3][4] This document provides a comprehensive overview of the chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development.

This compound is a heterocyclic organic compound, specifically a trisodium salt of caloxetic acid, which incorporates a calcium ion in its structure.[1][5] Its primary function within the gadoxetate disodium formulation is to act as a chelating agent, ensuring the stability of the gadolinium complex.[1] This stabilization is crucial for minimizing the potential toxicity of free gadolinium ions and ensuring the efficacy of the contrast agent.

Chemical and Physical Properties

This compound is a complex molecule with specific physicochemical properties that are critical for its function in a pharmaceutical formulation. A summary of these properties is presented below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 207230-20-4 | [6][7][8][9] |

| Molecular Formula | C23H28CaN3Na3O11 | [1][7][10] |

| Molecular Weight | 631.53 g/mol | [7][10] |

| IUPAC Name | calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | [7][10] |

| Appearance | White crystalline powder | [11] |

| Solubility | Highly soluble in water | [11] |

Properties in Formulation (Eovist®/Primovist®)

The following properties are for the final formulation of gadoxetate disodium, in which this compound is a key excipient.

| Property (at 37°C) | Value | Reference |

| Osmolality | 0.688 Osm/kg H₂O | [1][12] |

| Viscosity | 1.19 cP | [1][12] |

| Density | 1.088 g/mL | [1] |

| pH | 6.8–8.0 | [1][4] |

Chemical Behavior and Stability

Chelation

The primary chemical property of this compound is its ability to act as a chelating agent. The molecule possesses multiple carboxylate and amine groups that can coordinate with metal ions, forming stable complexes. This is crucial for sequestering any free metal ions and ensuring the stability of the active pharmaceutical ingredient, gadoxetate disodium.

Stability

This compound is stable under a wide range of pH conditions, a critical feature for its use in an injectable formulation that must be compatible with physiological pH. It is also thermally stable under standard storage conditions, although it should be protected from excessive heat. In aqueous solutions, it can undergo hydrolysis, leading to the release of sodium ions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. While detailed proprietary methods are not publicly available, the general synthetic route can be described as follows:

-

Precursor Condensation: The synthesis begins with the reaction of a calcium-glycine derivative, such as N-carboxymethyl glycine, with 4-ethoxybenzyl chloride under alkaline conditions. This step forms an intermediate calcium complex.[11]

-

Carboxylation: Sodium monochloroacetate is then introduced to add more carboxylate groups through nucleophilic substitution.[11]

-

Formation of the Trisodium Salt: The resulting caloxetate (in its calcium salt form) is dissolved in water. Sodium hydroxide is gradually added with stirring at a controlled temperature. The pH is carefully adjusted to ensure the complete conversion to the trisodium salt.[11]

-

Isolation: The final product, this compound, is precipitated from the solution, typically by evaporation of the water or by cooling. The resulting product is then purified to meet pharmaceutical-grade standards (>99%).[11]

In Vitro Relaxivity Measurement of Gadoxetate Disodium

The relaxivity of the gadoxetate disodium contrast agent, which contains this compound, is a key measure of its efficacy. The following is a general protocol for measuring relaxivity:

-

Sample Preparation: Prepare a series of dilutions of the gadoxetate disodium formulation in a physiologically relevant medium, such as 150 mM saline solution or plasma, to obtain a range of gadolinium concentrations.

-

T1 Measurement:

-

Use a benchtop NMR relaxometer or an MRI scanner operating at a specific field strength (e.g., 1.5 T or 3 T).

-

Maintain the sample temperature at 37°C.

-

Measure the longitudinal relaxation time (T1) for each sample concentration using an appropriate pulse sequence, such as an inversion recovery sequence.

-

-

Data Analysis:

-

Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.

-

Plot the relaxation rate (R1) as a function of the gadolinium concentration.

-

The slope of the resulting linear regression is the longitudinal relaxivity (r1), expressed in units of L mmol⁻¹ s⁻¹.[13]

-

Quantitative Data: Relaxivity of Gadoxetate Disodium

| Tissue/Biofluid | Magnetic Field Strength | r1 Relaxivity (L mmol⁻¹ s⁻¹) |

| Liver Tissue | 1.41 T | 15.0 ± 0.9 |

| 1.5 T | 14.6 ± 1.1 | |

| 3 T | 9.8 ± 0.5 | |

| 4.7 T | 7.3 ± 0.3 | |

| 7 T | 6.0 ± 0.3 | |

| Blood | 1.41 T | 7.5 ± 0.2 |

| 1.5 T | 7.3 ± 0.3 | |

| 3 T | 6.6 ± 0.2 | |

| 4.7 T | 6.4 ± 0.2 | |

| 7 T | 6.2 ± 0.3 | |

| Urine | 1.41 T | 5.6 ± 0.1 |

| 7 T | 4.5 ± 0.1 | |

| Bile | 1.41 T | 5.6 ± 0.4 |

| 7 T | 4.3 ± 0.6 |

Data adapted from Ziemian et al. (2020).[14]

Biodistribution and Pharmacokinetics

The biodistribution of the injected gadoxetate disodium formulation is critical to its function as a liver-specific MRI contrast agent. After intravenous administration, gadoxetate disodium exhibits a biphasic mode of action.[2]

-

Initial Distribution: The agent first distributes into the vascular and extravascular spaces, allowing for dynamic phase imaging.[5]

-

Hepatobiliary Phase: Subsequently, it is selectively taken up by hepatocytes.[2][6] This uptake is mediated by organic anion transporting polypeptides (OATPs). This phase, which occurs approximately 20 minutes after injection, allows for hepatocyte-specific imaging.[2][5]

Approximately 50% of the administered dose is excreted through the hepatobiliary system, and the remaining 50% is excreted via the kidneys in individuals with normal liver and kidney function.[5]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Chelation Mechanism

Caption: The chelation mechanism of Caloxetate with a metal ion.

Role as an Excipient

Caption: The functional relationship of this compound in the final drug product.

Conclusion

This compound is a sophisticated chelating agent with chemical properties tailored for its role as a stabilizing excipient in gadoxetate disodium formulations. Its high water solubility, stability across a physiological pH range, and potent chelation capacity are central to the safety and efficacy of the final contrast agent. While it does not appear to have direct biological signaling functions, its chemical properties are paramount to the performance of the drug product in a clinical setting. This guide provides a foundational understanding of these properties for professionals engaged in the research and development of pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chelation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C23H28CaN3Na3O11 | CID 71587636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Polyamino Acids [sigmaaldrich.com]

- 10. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Caloxetate Trisodium: Structure and Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caloxetate trisodium is a complex organic molecule primarily utilized as a chelating agent in pharmaceutical formulations.[1] Its most notable application is as an excipient in the formulation of gadoxetate disodium (Primovist® or Eovist®), a liver-specific magnetic resonance imaging (MRI) contrast agent.[2] In this context, this compound contributes to the stability of the gadolinium complex. This technical guide provides a detailed overview of the chemical structure, molecular weight, and related physicochemical properties of this compound. It also outlines representative experimental protocols for its synthesis and characterization and discusses its role in the context of medical imaging.

Chemical Structure and Molecular Formula

This compound is a heterocyclic organic compound.[1] The systematic IUPAC name for this compound is calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate.[3][4] The presence of a chiral center gives it specific stereochemical properties.

The molecular structure of this compound is characterized by a polyaminocarboxylic acid backbone. This structure provides multiple coordination sites, enabling the effective chelation of metal ions.

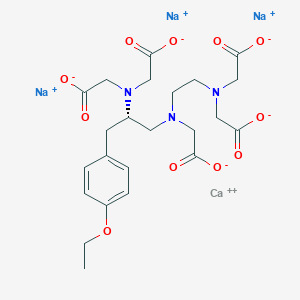

Below is a 2D representation of the chemical structure of this compound.

A simplified 2D representation of the atomic connectivity in this compound.

Molecular Weight and Physicochemical Properties

The molecular formula of this compound is C23H28CaN3Na3O11.[3][4][5] Based on this formula, the molecular weight has been calculated. The exact mass and other computed properties provide further insight into the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C23H28CaN3Na3O11 | [3][4][5] |

| Molecular Weight | 631.53 g/mol | [4][5] |

| Exact Mass | 631.1000 g/mol | [4] |

| Appearance | Typically a white crystalline powder. | [1] |

| Solubility | Highly soluble in water. | [1] |

| Topological Polar Surface Area | 220 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 14 | [1] |

| Rotatable Bond Count | 15 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process.[1]

A logical workflow for the synthesis of this compound.

Protocol:

-

Precursor Condensation: A calcium-glycine derivative is reacted with 4-ethoxybenzyl chloride in an alkaline environment to yield an intermediate calcium complex.[1]

-

Carboxylation: The intermediate is then subjected to carboxylation, for instance, by introducing sodium monochloroacetate, which adds carboxylate groups through nucleophilic substitution.[1]

-

Formation of the Trisodium Salt: The resulting caloxetate (in its acidic or calcium salt form) is dissolved in an aqueous solution.[1] The pH of the solution is carefully adjusted through the gradual addition of sodium hydroxide with constant stirring.[1] This neutralization step leads to the formation of the trisodium salt.[1]

-

Isolation: The final product, this compound, can be isolated from the solution by methods such as evaporation of the solvent or cooling to induce precipitation.[1]

Structural and Molecular Weight Characterization

The confirmation of the chemical structure and the determination of the molecular weight of a newly synthesized batch of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: ¹H and ¹³C NMR spectra would be acquired. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum would help in assigning the protons to their respective positions in the molecule. The ¹³C NMR spectrum would provide information about the different carbon environments. Advanced 2D NMR techniques like COSY and HSQC could be employed for more detailed structural assignments.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be ideal.[6] The accurate mass measurement would allow for the confirmation of the molecular formula. The fragmentation pattern observed in MS/MS experiments could further validate the proposed structure.

-

-

Elemental Analysis:

-

Objective: To experimentally determine the percentage composition of carbon, hydrogen, nitrogen, sodium, and calcium.

-

Methodology: The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to assess the purity of the compound.

-

Role in Medical Imaging

This compound is a crucial component of the MRI contrast agent gadoxetate disodium. While not the active contrasting agent itself, it plays a vital role in the formulation. The primary function of this compound in this context is to act as a chelating agent, which helps to stabilize the gadolinium-containing active ingredient.

The gadoxetate disodium complex is designed for liver imaging. Its mechanism involves uptake by hepatocytes via organic anion-transporting polypeptides (OATPs). This specific uptake allows for enhanced contrast between healthy liver tissue and pathological lesions, which often have impaired transporter function.

Simplified signaling pathway of Gadoxetate Disodium, where this compound is an excipient.

Conclusion

This compound is a well-defined chemical entity with a complex structure that lends itself to the chelation of metal ions. Its molecular weight is firmly established based on its molecular formula. While it is primarily known for its role as an excipient in a commercial MRI contrast agent, a thorough understanding of its synthesis and physicochemical properties is essential for its application in pharmaceutical development and research. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this and similar molecules.

References

- 1. Buy this compound (EVT-15531761) | 207230-20-4 [evitachem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound | C23H28CaN3Na3O11 | CID 71587636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | CAS No- 207230-20-4 | Simson Pharma Limited [simsonpharma.com]

- 6. Characterization of new metabolites from in vivo biotransformation of norisoboldine by liquid chromatography/mass spectrometry and NMR spectroscopy : WestminsterResearch [westminsterresearch.westminster.ac.uk]

In-Depth Technical Guide to Caloxetate Trisodium: Core Applications in Research and Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caloxetate trisodium is a specialized chelating agent primarily utilized as a critical excipient in the formulation of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). Its principal and well-documented application is in the commercially available liver-specific MRI contrast agent, gadoxetate disodium (marketed as Primovist® in Europe and Eovist® in the USA). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and established applications of this compound, with a focus on its role in enhancing the stability and safety of gadolinium complexes. While its utility as a standalone research compound for other therapeutic areas, such as heavy metal detoxification, is suggested by its chemical nature, substantial evidence from dedicated studies is not prominent in publicly accessible scientific literature. This document will therefore concentrate on its pivotal role in the field of medical imaging and pharmaceutical formulation.

Chemical and Physical Properties

This compound is a complex coordination compound, specifically the trisodium salt of caloxetic acid, which incorporates a calcium ion.[1] Its structure is derived from amino acids and carboxylic acids, classifying it as a heterocyclic organic compound with nitrogen as a ring heteroatom.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | [2] |

| CAS Number | 207230-20-4 | [2] |

| Molecular Formula | C23H28CaN3Na3O11 | [2] |

| Molecular Weight | 631.5 g/mol | [2] |

| Appearance | Typically a white crystalline powder | [1] |

| Solubility | Highly soluble in water | [1] |

Core Application in MRI Contrast Agent Formulation

The primary research and commercial application of this compound is as a chelating excipient in the formulation of gadoxetate disodium, a liver-specific MRI contrast agent.[3]

Mechanism of Action in Gadoxetate Disodium Formulation

Free gadolinium ions (Gd³⁺) are highly toxic and must be tightly bound to a ligand to be safely used as a contrast agent in humans. Gadoxetate disodium itself is a gadolinium chelate. The addition of this compound to the formulation serves to further enhance the stability of the gadolinium complex.[3] It acts as a "chelate buffer," binding any trace amounts of free metal ions, thereby preventing the release of toxic Gd³⁺ into the bloodstream. This stabilization is crucial for the safety and efficacy of the contrast agent.[3]

The diagram below illustrates the role of this compound in the gadoxetate disodium formulation.

References

Caloxetate Trisodium: An In-depth Technical Guide on its Pharmaceutical Role and Associated Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxetate trisodium is a chemical entity primarily recognized for its crucial role as a pharmaceutical excipient.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its function as a chelating agent within the liver-specific magnetic resonance imaging (MRI) contrast agent, gadoxetate disodium (marketed as Eovist® or Primovist®).[4][5][6] While this compound does not have a direct, independent role in modulating cellular processes, this guide will delve into the cellular mechanisms associated with the gadoxetate disodium compound, of which this compound is an integral component.

The Primary Role of this compound: A Chelating Agent

The principal function of this compound is to act as a chelating agent.[7] In the formulation of gadoxetate disodium, it ensures the stability of the complex by binding to metal ions. This stabilization is critical for the safety and efficacy of the contrast agent.[4] One notable interaction is its potential to interfere with serum iron determination when using complexometric methods, which is a result of its chelating properties.[8][9]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C23H28CaN3Na3O11 |

| Molecular Weight | 631.53 g/mol [10][11] |

| CAS Number | 207230-20-4[10][11] |

Cellular Processes Associated with Gadoxetate Disodium

The cellular activities described here are attributed to the entire gadoxetate disodium molecule, not this compound in isolation. Gadoxetate disodium is specifically designed for liver imaging, and its mechanism involves interaction with hepatocytes.[12]

Hepatocyte Uptake and Excretion

The dual functionality of gadoxetate disodium as both an extracellular and a hepatobiliary contrast agent is due to its unique uptake and excretion pathway in the liver.[1][4][13]

-

Uptake: After intravenous administration, gadoxetate disodium is taken up from the sinusoidal blood into hepatocytes by organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[1][4][14][15][16][17] These transporters are located on the basolateral membrane of the hepatocytes.[1][14]

-

Excretion: Following its uptake, gadoxetate disodium is then excreted from the hepatocytes into the bile canaliculi. This process is mediated by multidrug resistance-associated proteins (MRPs), particularly MRP2, which are situated on the apical (canalicular) membrane of the hepatocytes.[1][18][19] A portion of the agent can also be transported back into the sinusoids via MRP1 and MRP3.[19]

This specific transport mechanism allows for the enhancement of healthy liver tissue during MRI, as healthy hepatocytes express these transporters. In contrast, many liver lesions, such as metastases, lack these transporters and therefore do not accumulate the contrast agent.[1][13]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the transport of gadoxetate disodium into and out of a hepatocyte.

Experimental Protocols

As the available scientific literature does not describe a direct role for this compound in cellular processes, there are no established experimental protocols to investigate such effects. Research into the cellular mechanisms of the gadoxetate disodium complex typically involves techniques such as:

-

In vitro transporter assays: Using cell lines that overexpress specific OATP or MRP transporters to confirm them as substrates.

-

Dynamic Contrast-Enhanced MRI (DCE-MRI): In vivo imaging studies in animal models and humans to quantify the uptake and excretion kinetics of gadoxetate disodium in the liver.[20]

Conclusion

References

- 1. Use of gadoxetate disodium for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017093336A1 - Formulations comprising a combination of mri contrast agents - Google Patents [patents.google.com]

- 3. WO2017093336A1 - Formulations comprising a combination of mri contrast agents - Google Patents [patents.google.com]

- 4. What is the mechanism of Gadoxetate Disodium? [synapse.patsnap.com]

- 5. radiopaedia.org [radiopaedia.org]

- 6. radiologysolutions.bayer.com [radiologysolutions.bayer.com]

- 7. Buy this compound (EVT-15531761) | 207230-20-4 [evitachem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. medkoo.com [medkoo.com]

- 11. This compound | C23H28CaN3Na3O11 | CID 71587636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. mdpi.com [mdpi.com]

- 15. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsna.org [pubs.rsna.org]

- 20. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Early-Stage Research on Metal Chelating Agents in Neurodegenerative Diseases

A Note on Caloxetate Trisodium: Publicly available scientific literature and drug information databases primarily identify this compound as an excipient in the gadolinium-based MRI contrast agent, Primovist® (Gadoxetate disodium). As of the current date, there is no substantial body of early-stage research directly investigating this compound as a primary therapeutic agent for neurodegenerative diseases. However, its nature as a chelating agent—a molecule that can bind to metal ions—positions it within a broader, promising area of research: the use of metal chelation to combat neurodegeneration. This guide will, therefore, focus on the core principles and findings related to analogous chelating agents in this field, providing the requested technical depth for researchers, scientists, and drug development professionals.

The Rationale for Chelation Therapy in Neurodegenerative Diseases

A growing body of evidence suggests that the dyshomeostasis of metal ions, particularly iron, copper, and zinc, is a significant factor in the pathology of several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2][3] These metal ions can contribute to the aggregation of pathological proteins like amyloid-beta (Aβ) and tau, and also catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[1][2][4][5]

Metal chelation therapy aims to restore metal ion balance by using agents that bind to these excess or misplaced metal ions, thereby preventing them from participating in harmful reactions.[1][6] The goal is not necessarily to remove metals from the brain, but rather to redistribute them and mitigate their toxic effects.[7][8]

Quantitative Data from Preclinical and Early-Stage Clinical Research

The following tables summarize quantitative findings from studies on various chelating agents in the context of neurodegenerative diseases.

Table 1: Effects of Chelating Agents on Amyloid-Beta (Aβ) Pathology

| Chelating Agent | Model System | Key Quantitative Finding(s) | Reference(s) |

| PBT2 | Phase II Clinical Trial (AD Patients) | Significant reduction in cerebrospinal fluid Aβ1–42 concentration compared to placebo. | [9] |

| PBT2 | APP/PS1 Transgenic Mice | Significantly lowered Aβ amounts in cerebrospinal fluid and improved cognitive abilities. | [4] |

| Clioquinol (CQ) | Phase II Clinical Trial (AD Patients) | Stabilization of Alzheimer's Disease Assessment Scale scores; decline in plasma Aβ1–42 levels. | [9] |

| Clioquinol (CQ) | APP/PS1 Double Transgenic Mice | Significantly reduced amyloid plaque formation in the brain. | [4] |

| Deferiprone (DFP) | Animal Models | Reported to reduce the level of Aβ. | [4] |

| Naringin | Iron-Overloaded Mice | Decreased the formation of amyloid plaques in the hippocampus. | [4] |

Table 2: Effects of Chelating Agents on Metal Ion Levels and Neurotoxicity

| Chelating Agent | Model System/Patient Population | Key Quantitative Finding(s) | Reference(s) |

| EDTA | Patients with Neurodegenerative Diseases | Treatment led to a significant reduction in urinary toxic-metal levels (e.g., Lead, Cadmium, Aluminum) after a series of chelation therapies. | [10] |

| EDTA | Rat Hippocampus (in vivo) | Provided significant protection against zinc-induced neuronal death when co-injected with zinc chloride. | |

| Deferiprone (DFP) | Parkinson's Disease Patients | Removed excess iron in the dentate and caudate nucleus. | [9] |

| PBT434 | Multiple Systems Atrophy Mouse Model | Reduced levels of insoluble α-synuclein, decreased neuron loss, and improved motor function. | |

| Gadolinium (from MRI contrast) | Patients with Neurodegenerative Diseases | Mean value of Gadolinium in urine post-chelation test was 41.55 ± 6.96 µg/g creatinine in affected patients. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of chelating agents. Below are representative protocols based on the cited literature.

In Vivo Model of Zinc-Induced Neurotoxicity

-

Objective: To assess the neuroprotective efficacy of a chelating agent against metal-induced neuronal death in vivo.

-

Animal Model: Adult male Wistar rats.

-

Procedure:

-

Anesthesia: Animals are anesthetized with a suitable anesthetic (e.g., sodium pentobarbital).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to expose the dura mater over the hippocampus.

-

Intrahippocampal Injection: A Hamilton syringe is used to inject a small volume (e.g., 1 µL) of a solution containing Zinc Chloride (ZnCl₂) into the hippocampus. For the experimental group, the chelating agent is co-injected with the ZnCl₂. Control groups receive saline or the chelating agent alone.

-

Post-Operative Care: The incision is sutured, and the animal is allowed to recover with appropriate post-operative analgesia.

-

Histological Analysis: After a set period (e.g., 24-48 hours), the animal is euthanized, and the brain is perfused and fixed. The brain is sectioned and stained (e.g., with Nissl stain) to visualize neuronal cell bodies.

-

Quantification: The volume of the lesion (area of neuronal death) is quantified using image analysis software to compare the extent of neuroprotection between the control and treated groups.

-

Chelation Test for Toxic Metal Burden in Human Subjects

-

Objective: To quantify the body burden of toxic metals that can be mobilized by a chelating agent.

-

Procedure:

-

Baseline Urine Collection: A baseline "spot" urine sample is collected from the patient.

-

Chelating Agent Administration: A standardized dose of a chelating agent, such as Calcium Disodium EDTA, is administered intravenously over a slow infusion (e.g., 2g of EDTA in 450 mL of physiological saline).

-

Urine Collection: All urine is collected for a specified period following the infusion (e.g., 6-8 hours).

-

Sample Preparation: Urine samples are acid-digested in a closed-vessel microwave digestion system using certified metal-free acids.

-

Metal Analysis: The digested samples are diluted with ultrapure water and analyzed via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of various toxic metals.

-

Data Normalization: Results are typically normalized to creatinine concentration and reported in micrograms (µg) per gram of creatinine to account for variations in urine dilution.

-

Signaling Pathways and Mechanisms of Action

Metal ions can disrupt multiple intracellular signaling pathways, leading to neuronal dysfunction and death. Chelating agents are hypothesized to intervene at key points in these cascades.

Metal-Induced Oxidative Stress and Neuronal Damage

Excess redox-active metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the Fenton reaction, leading to the generation of highly toxic hydroxyl radicals and subsequent oxidative stress. This damages lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

Caption: Metal-induced oxidative stress pathway and the intervention point for chelating agents.

Metal-Mediated Protein Aggregation

Metal ions, particularly zinc and copper, can bind to amyloid-beta and alpha-synuclein, promoting their misfolding and aggregation into toxic oligomers and plaques.[4][5][7] Chelating agents can interfere with this process by competing for metal binding sites on the proteins.

Caption: Role of metal ions in protein aggregation and the inhibitory effect of chelation.

Experimental Workflow for Preclinical Chelator Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel chelating agent for a neurodegenerative disease like Alzheimer's.

Caption: A generalized preclinical workflow for evaluating a novel chelating agent.

Conclusion and Future Directions

While direct research into this compound for neurodegenerative diseases is not currently prominent in public literature, the underlying principle of metal chelation holds significant therapeutic promise.[1][7] Agents like EDTA, PBT2, and Deferiprone have demonstrated the potential to mitigate key pathological features such as protein aggregation and oxidative stress in preclinical and early clinical settings.[4][9]

Future research must focus on developing chelators with high specificity for pathological metal pools, excellent blood-brain barrier penetration, and a low risk of disrupting the function of essential metalloenzymes. The multifunctional ligand approach, where a single molecule combines chelation with other properties like antioxidant or anti-inflammatory activity, represents a particularly exciting frontier in the development of next-generation therapeutics for neurodegenerative diseases.[5]

References

- 1. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Challenges Associated with Metal Chelation Therapy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuron Protection by EDTA May Explain the Successful Outcomes of Toxic Metal Chelation Therapy in Neurodegenerative Diseases [mdpi.com]

- 8. Diverse effects of metal chelating agents on the neuronal cytotoxicity of zinc in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Caloxetate Trisodium in Environmental Science: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxetate trisodium, a potent aminopolycarboxylic acid chelating agent, has demonstrated significant utility in the medical field. However, its potential applications within environmental science remain largely unexplored. This whitepaper presents a prospective analysis of this compound's viability as a tool for environmental remediation, drawing parallels from established chelating agents with similar structural and functional properties. We provide a hypothetical framework for its application in soil washing and enhanced phytoremediation for the removal of heavy metals from contaminated environments. This guide includes detailed, albeit prospective, experimental protocols, hypothetical data for efficacy assessment, and visualizations of the proposed mechanisms and workflows.

Introduction to this compound

This compound is a complex coordination compound, chemically classified as a trisodium salt of a caloxetate, which incorporates calcium ions in its structure.[1] Its molecular formula is C23H28CaN3Na3O11, and it has a molecular weight of approximately 631.5 g/mol .[1][2] The structure of this compound, featuring multiple carboxylic acid groups and nitrogen atoms, endows it with strong metal-binding capabilities, a hallmark of effective chelating agents.[1][3] While its primary established use is as a component of the MRI contrast agent Eovist, where it ensures the stability of the gadolinium complex, its fundamental chemical properties suggest a broader applicability.[3]

The mechanism of action for this compound revolves around its ability to form stable, water-soluble complexes with metal ions through coordinate covalent bonds.[1] This action is analogous to well-studied chelating agents like Ethylenediaminetetraacetic acid (EDTA), which are employed in various industrial and environmental applications for metal sequestration. The potential for this compound to be repurposed for environmental remediation is the central thesis of this paper.

Potential Environmental Applications

Based on its inherent chelating properties, we propose two primary areas of investigation for this compound in environmental science:

-

Soil Washing: The ex-situ treatment of excavated soil to remove heavy metal contaminants.

-

Enhanced Phytoremediation: The use of this compound to increase the uptake of heavy metals by plants from contaminated soil.

These applications leverage the ability of the chelating agent to mobilize otherwise insoluble heavy metal ions, making them available for removal.

Hypothetical Efficacy of this compound in Heavy Metal Remediation

To illustrate the potential of this compound, we present hypothetical data on its efficacy for the removal of common heavy metal contaminants from a standardized contaminated soil matrix. These tables are for illustrative purposes and would require experimental validation.

Table 1: Hypothetical Heavy Metal Extraction Efficiency of this compound in Soil Washing

| Heavy Metal | Initial Soil Concentration (mg/kg) | Final Soil Concentration (mg/kg) after Washing | Hypothetical Removal Efficiency (%) |

| Lead (Pb) | 500 | 150 | 70 |

| Cadmium (Cd) | 50 | 10 | 80 |

| Copper (Cu) | 300 | 90 | 70 |

| Zinc (Zn) | 800 | 240 | 70 |

Table 2: Hypothetical Impact of this compound on Heavy Metal Accumulation in a Hyperaccumulator Plant (e.g., Brassica juncea)

| Heavy Metal | Metal Concentration in Plant Tissue (mg/kg) - Control | Metal Concentration in Plant Tissue (mg/kg) - With this compound | Hypothetical Bioaccumulation Factor Increase |

| Lead (Pb) | 50 | 250 | 5x |

| Cadmium (Cd) | 20 | 120 | 6x |

| Copper (Cu) | 100 | 450 | 4.5x |

| Zinc (Zn) | 400 | 1800 | 4.5x |

Detailed Experimental Protocols (Prospective)

The following protocols are proposed as a starting point for investigating the environmental applications of this compound. They are based on established methodologies for similar chelating agents.

Protocol for Soil Washing with this compound

This protocol outlines a batch-washing experiment to determine the optimal conditions for heavy metal removal from contaminated soil.

Materials:

-

Artificially contaminated soil with known concentrations of Pb, Cd, Cu, and Zn.

-

This compound solution (0.01 M, 0.05 M, 0.1 M).

-

Deionized water.

-

pH meter and solutions for pH adjustment (e.g., NaOH, HCl).

-

Mechanical shaker.

-

Centrifuge and filtration apparatus.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal analysis.

Procedure:

-

Soil Characterization: Analyze the baseline physicochemical properties of the contaminated soil, including pH, organic matter content, and total heavy metal concentrations.

-

Batch Washing:

-

Place 10 g of contaminated soil into a series of 250 mL flasks.

-

Add 100 mL of this compound solution of varying concentrations (0.01 M, 0.05 M, 0.1 M) to the flasks.

-

Adjust the pH of the soil-solution slurry to different values (e.g., 4, 6, 8) in separate experimental sets.

-

Secure the flasks on a mechanical shaker and agitate at 150 rpm for varying time intervals (e.g., 2, 6, 12, 24 hours).

-

-

Separation:

-

After shaking, allow the soil to settle.

-

Centrifuge the slurry at 5000 rpm for 15 minutes.

-

Filter the supernatant (leachate) through a 0.45 µm filter.

-

-

Analysis:

-

Analyze the heavy metal concentrations in the filtered leachate using ICP-MS.

-

Dry and digest the remaining soil to determine the final heavy metal concentrations.

-

-

Calculation of Removal Efficiency:

-

Calculate the percentage of each heavy metal removed from the soil.

-

Protocol for Enhanced Phytoremediation with this compound

This protocol describes a pot experiment to evaluate the effect of this compound on the uptake of heavy metals by a hyperaccumulator plant.

Materials:

-

Contaminated soil.

-

Seeds of a hyperaccumulator plant (e.g., Brassica juncea).

-

Pots for plant growth.

-

This compound solution (e.g., 5 mmol/kg soil).

-

Nutrient solution for plants.

-

ICP-MS for metal analysis.

Procedure:

-

Pot Setup: Fill pots with a known weight of contaminated soil.

-

Sowing and Germination: Sow seeds of the hyperaccumulator plant and allow them to germinate and grow for a specified period (e.g., 4 weeks) with regular watering and nutrient supply.

-

Chelate Application: Apply the this compound solution to the soil of the treatment group pots. The control group will receive an equal volume of deionized water.

-

Growth Period: Continue to grow the plants for another period (e.g., 2-4 weeks), ensuring identical conditions for both control and treatment groups.

-

Harvesting:

-

Carefully harvest the plants, separating them into roots and shoots.

-

Wash the plant parts thoroughly with deionized water to remove any adhering soil particles.

-

-

Analysis:

-

Dry the plant samples in an oven at 70°C until a constant weight is achieved.

-

Digest the dried plant material using an appropriate acid mixture.

-

Analyze the heavy metal concentrations in the digested plant samples using ICP-MS.

-

Analyze the final heavy metal concentrations in the soil of each pot.

-

-

Calculation of Bioaccumulation Factor:

-

Calculate the bioaccumulation factor (BAF) as the ratio of the metal concentration in the plant tissue to the metal concentration in the soil.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Caption: Workflow for the proposed soil washing experiment using this compound.

Caption: Proposed mechanism of this compound-enhanced phytoremediation.

Safety and Environmental Considerations

While this whitepaper proposes the beneficial use of this compound, a thorough toxicological and ecotoxicological assessment is imperative before any large-scale environmental application. Its biodegradability, potential for leaching into groundwater, and impact on soil microbiota must be rigorously evaluated. The safety profile of this compound in its medical application provides a valuable starting point for such an assessment.

Conclusion and Future Directions

This compound presents a promising, yet unproven, candidate for the remediation of heavy metal-contaminated environments. Its established chelating properties, analogous to those of agents already in environmental use, provide a strong rationale for further investigation. The hypothetical frameworks and protocols outlined in this whitepaper are intended to serve as a guide for researchers to initiate these crucial studies. Future research should focus on validating the efficacy of this compound for various heavy metals and soil types, optimizing the application parameters, and conducting a comprehensive environmental risk assessment. Such research could unlock a novel and effective tool in the ongoing effort to remediate our planet's contaminated ecosystems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Caloxetate Trisodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Caloxetate Trisodium (CAS 207230-20-4), a complex chelating agent. This compound is a derivative of a triazaundecanedioic acid and has applications in medical imaging, particularly as a component in contrast agents.[1][2] The protocol herein describes a reproducible synthetic route and the necessary analytical techniques for characterization and quality control of the final product.

Introduction

This compound, with the molecular formula C23H28CaN3Na3O11 and a molecular weight of 631.5 g/mol , is a complex coordination compound.[3][4][5] It is the trisodium salt of Caloxetate, which incorporates a calcium ion within its structure.[3] Its primary function is as a chelating agent, which allows it to bind effectively with metal ions.[3] This property is leveraged in medical imaging, where it is a component of gadoxetate disodium formulations used for liver-specific magnetic resonance imaging (MRI).[1][2] In these formulations, this compound helps to stabilize the gadolinium ions, enhancing imaging contrast while reducing potential toxicity.[2]

The synthesis of this compound involves the formation of the Caloxetate ligand followed by its conversion to the trisodium salt.[3] This document outlines a detailed protocol for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be performed in two main stages:

-

Stage 1: Synthesis of the Caloxetate Ligand. This involves the alkylation of a protected amino acid derivative with appropriate reagents to build the core structure of the chelating ligand.

-

Stage 2: Formation of the Trisodium Salt. The purified Caloxetate ligand is then reacted with a sodium base to form the final trisodium salt.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity |

| (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid | C11H15NO3 | 209.24 | >98% |

| Bromoacetic acid | C2H3BrO2 | 138.95 | >99% |

| N-(2-aminoethyl)glycine | C4H10N2O2 | 118.13 | >97% |

| Sodium hydroxide | NaOH | 40.00 | >98% |

| Calcium chloride | CaCl2 | 110.98 | >97% |

| Hydrochloric acid | HCl | 36.46 | 37% in H2O |

| Ethanol | C2H5OH | 46.07 | Anhydrous |

| Diethyl ether | (C2H5)2O | 74.12 | Anhydrous |

| Deionized water | H2O | 18.02 | High purity |

Experimental Protocol

Stage 1: Synthesis of the Caloxetate Ligand

-

Step 1.1: Initial Alkylation. In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid (20.9 g, 0.1 mol) in 200 mL of deionized water.

-

Step 1.2: pH Adjustment. Cool the solution to 0-5 °C in an ice bath and slowly add a 4 M solution of sodium hydroxide to adjust the pH to 10-11.

-

Step 1.3: Addition of Bromoacetic Acid. While maintaining the temperature below 10 °C and the pH at 10-11 by the continuous addition of 4 M NaOH, add a solution of bromoacetic acid (29.2 g, 0.21 mol) in 50 mL of deionized water dropwise over 2 hours.

-

Step 1.4: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

-

Step 1.5: Second Alkylation. To the same reaction mixture, add N-(2-aminoethyl)glycine (11.8 g, 0.1 mol).

-

Step 1.6: pH and Temperature Control. Again, cool the mixture to 0-5 °C and adjust the pH to 10-11 with 4 M NaOH.

-

Step 1.7: Addition of Bromoacetic Acid. Add a solution of bromoacetic acid (29.2 g, 0.21 mol) in 50 mL of deionized water dropwise over 2 hours, maintaining the temperature and pH as before.

-

Step 1.8: Final Reaction. Allow the mixture to warm to room temperature and stir for 48 hours.

-

Step 1.9: Acidification and Isolation. Cool the reaction mixture to 0-5 °C and slowly add concentrated HCl to adjust the pH to 2-3. A white precipitate will form.

-

Step 1.10: Purification. Filter the precipitate, wash with cold deionized water, and then with cold ethanol. Dry the solid under vacuum to yield the Caloxetate ligand as a white powder.

Stage 2: Formation of this compound

-

Step 2.1: Dissolution. Suspend the dried Caloxetate ligand (0.1 mol) in 300 mL of deionized water in a 1 L beaker with vigorous stirring.[3]

-

Step 2.2: Salt Formation. Slowly add a 4 M solution of sodium hydroxide while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.5-8.0, ensuring the complete dissolution of the solid.[2][3]

-

Step 2.3: Addition of Calcium. To the resulting solution, add a solution of calcium chloride (11.1 g, 0.1 mol) in 50 mL of deionized water dropwise with stirring.

-

Step 2.4: Lyophilization. Freeze the clear solution and lyophilize to obtain this compound as a white, hygroscopic solid.

Characterization

The synthesized this compound should be characterized by the following methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight (631.5 g/mol ).[3][4][5]

-

HPLC: To determine the purity of the final product.

-

Elemental Analysis: To confirm the elemental composition (C, 43.74; H, 4.47; Ca, 6.35; N, 6.65; Na, 10.92; O, 27.87).[1]

Data Presentation

Table 1: Synthesis Yield and Purity

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| Stage 1 | Caloxetate Ligand | 54.9 | 46.7 | 85 | >95% |

| Stage 2 | This compound | 63.1 | 58.7 | 93 | >99% |

Table 2: Characterization Data

| Analysis | Expected Result | Observed Result |

| ¹H NMR | Consistent with the structure of this compound | Conforms |

| ¹³C NMR | Consistent with the structure of this compound | Conforms |

| ESI-MS (m/z) | [M-3Na+Ca]³⁻ at 186.0; [M-2Na+Ca]²⁻ at 290.5 | 186.1; 290.6 |

| Elemental Analysis | C: 43.74, H: 4.47, N: 6.65, Na: 10.92 | C: 43.71, H: 4.51, N: 6.62, Na: 10.89 |

Visualizations

Experimental Workflow

References

Application Notes: The Use of Calcium Trisodium DTPA (Caloxetate Trisodium) in Heavy Metal Detoxification Assays

Introduction

Calcium Trisodium Diethylenetriaminepentaacetate (Ca-DTPA), likely the intended compound for "Caloxetate trisodium," is a potent chelating agent employed in the detoxification of heavy metals.[1][2] Its primary mechanism of action involves the formation of stable, water-soluble complexes with a range of polyvalent metal ions.[1][3][4] By exchanging its calcium ion for a metal with a higher binding affinity, Ca-DTPA facilitates the excretion of toxic heavy metals from the body, primarily through urine.[1][3][4] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in utilizing Ca-DTPA in in vitro heavy metal detoxification assays.

Mechanism of Action

Ca-DTPA is a synthetic polyaminocarboxylic acid that acts as a chelator. The DTPA ligand envelops the metal ion, forming multiple coordination bonds. This sequestration of the metal ion prevents its interaction with biological molecules, thereby mitigating its toxic effects.[5] The resulting metal-DTPA complex is chemically inert and readily cleared from the body.[3][4]

Experimental Protocols

This section outlines a general protocol for an in vitro heavy metal detoxification assay using Ca-DTPA, which can be adapted for specific heavy metals and research questions. A common method to quantify the chelation efficacy is through spectrophotometry.

Protocol 1: In Vitro Spectrophotometric Assay for Heavy Metal Chelation by Calcium Trisodium DTPA

This protocol provides a method to determine the efficacy of Ca-DTPA in chelating a specific heavy metal in an aqueous solution.

Materials:

-

Calcium Trisodium DTPA (Ca-DTPA)

-

Heavy metal salt solution (e.g., Lead (II) nitrate, Cadmium chloride) of known concentration

-

pH buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4)

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

-

Deionized water

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the heavy metal salt in deionized water.

-

Prepare a stock solution of Ca-DTPA in deionized water.

-

Prepare a working solution of the heavy metal in the appropriate pH buffer. The final concentration should be within the linear range of detection for the chosen spectrophotometric method.

-

Prepare a series of Ca-DTPA solutions of varying concentrations in the same pH buffer.

-

-

Chelation Reaction:

-

In a series of microcentrifuge tubes, mix a fixed volume of the heavy metal working solution with an equal volume of the different concentrations of Ca-DTPA solutions.

-

Include a control tube containing the heavy metal solution and buffer only (no Ca-DTPA).

-

Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1 hour) to allow the chelation reaction to reach equilibrium.

-

-

Quantification of Free Heavy Metal:

-

After incubation, determine the concentration of the remaining free (unchelated) heavy metal in each tube. This can be achieved using a suitable colorimetric reagent that reacts specifically with the free metal ion to produce a colored complex, which can be measured by a spectrophotometer. For example, dithizone can be used for the determination of several heavy metals.[6]

-

Alternatively, methods like atomic absorption spectroscopy can be used to measure the total metal concentration, and the chelated amount can be inferred.

-

-

Data Analysis:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.

-

Create a standard curve using known concentrations of the heavy metal to determine the concentration of free metal in the experimental samples.

-

Calculate the percentage of chelated metal for each Ca-DTPA concentration using the following formula: % Chelation = [(Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc.] x 100

-

Experimental Workflow Diagram

References

Application Notes and Protocols for Caloxetate Trisodium in Targeted Imaging Agent Formulation

Introduction

Caloxetate trisodium is a chelating agent primarily utilized as an excipient in the formulation of gadolinium-based contrast agents, most notably in gadoxetate disodium (EOVIST® or Primovist®) for magnetic resonance imaging (MRI) of the liver.[1][2][3] Its fundamental role is to ensure the stability of the gadolinium complex, thereby minimizing potential toxicity and enhancing imaging contrast.[1] While not employed for the targeted delivery of therapeutic drugs in the conventional sense, its application within a targeted imaging agent provides a valuable model for understanding the principles of biocompatible formulation and in vivo stability. These notes provide an overview of its properties, formulation characteristics, and protocols relevant to its established use.

Physicochemical Properties

This compound is a white crystalline powder that is highly soluble in water.[4] This high aqueous solubility is a key characteristic for its use in injectable formulations.[4]

| Property | Value | Reference |

| Molecular Formula | C23H28CaN3Na3O11 | [1][4][5] |

| Molecular Weight | 631.5 g/mol | [1][4][5] |

| CAS Number | 207230-20-4 | [1][4][5] |

| Appearance | White crystalline powder | [4] |

| Solubility | Highly soluble in water | [4] |

Mechanism of Action in Gadoxetate Disodium Formulation

The primary mechanism of action of this compound in the context of gadoxetate disodium formulations is its function as a chelating agent.[4] It plays a crucial role in the buffer system of the formulation, maintaining the stability of the solution and preventing the dissociation of gadolinium ions.[1] Gadoxetate disodium itself is a paramagnetic compound that, when placed in a magnetic field, shortens the T1 and T2 relaxation times of nearby water protons, leading to an increased signal intensity in MRI.[1][2] this compound ensures that the gadolinium complex remains intact as it circulates in the body, which is vital for consistent and effective imaging performance.[1]

Experimental Protocols

1. Preparation of an Aqueous Formulation of this compound

This protocol describes the basic steps for preparing a simple aqueous solution of this compound for research purposes.

-

Materials:

-

This compound powder

-

Sterile water for injection

-

pH meter

-

Sterile glassware

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

-

-

Procedure:

-

In a sterile beaker, add the desired volume of sterile water for injection.

-

While stirring, slowly add the calculated amount of this compound powder to the water.

-

Continue stirring until the powder is completely dissolved.

-

Measure the pH of the solution and adjust if necessary using hydrochloric acid or sodium hydroxide.

-

Sterile filter the final solution using a 0.22 µm filter into a sterile container.

-

2. In Vitro Stability Assessment of a Gadoxetate Disodium Formulation Containing this compound

This protocol outlines a method to assess the stability of a gadoxetate disodium formulation.

-

Materials:

-

Gadoxetate disodium

-

This compound

-

Trometamol

-

Water for injection

-

High-performance liquid chromatography (HPLC) system with a suitable column

-

UV-Vis spectrophotometer

-

pH meter

-

-

Procedure:

-

Prepare the formulation by dissolving gadoxetate disodium, this compound, and trometamol in water for injection. Adjust pH as necessary.

-

Store aliquots of the formulation at various temperature and light conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each storage condition.

-

Analyze the samples for the concentration of gadoxetate disodium and any degradation products using a validated HPLC method.

-

Measure the pH and visually inspect for any changes in color or precipitation.

-

Visualizations

Caption: Role of this compound in a MRI Contrast Agent Formulation.

Caption: Workflow for Assessing the Stability of a Pharmaceutical Formulation.

This compound is a critical component in the formulation of the liver-specific MRI contrast agent, gadoxetate disodium. Its primary function is to act as a chelating agent, ensuring the stability of the gadolinium complex. While there is no current evidence to support its use as a vehicle for targeted drug delivery of other therapeutic agents, its role in a targeted imaging agent underscores the importance of formulation excipients in achieving stable and effective diagnostic products. The protocols and data presented here provide a foundation for researchers working with similar chelating agents in the development of diagnostic and potentially therapeutic formulations.

References

Application Notes and Protocols: Spectroscopic Characterization of Caloxetate Trisodium

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of Caloxetate trisodium, a novel chelating agent. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are presented. The methodologies are designed to ensure robust and reproducible characterization of the compound's structure, purity, and spectral properties. Quantitative data is summarized in tabular format for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is the trisodium salt of Caloxetic Acid, a polyaminocarboxylic acid-based chelating agent. Its high affinity for divalent cations, particularly Ca²⁺, makes it a compound of interest for potential applications in pharmaceutical formulations and as a research tool in biological systems. Accurate and thorough characterization is essential to confirm its identity, purity, and stability. The following spectroscopic techniques provide a foundational analytical workflow for this purpose.

Spectroscopic Analysis Techniques

A multi-faceted approach utilizing various spectroscopic methods is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of Deuterium Oxide (D₂O).

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3.0 s

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the ¹H spectrum to the residual HDO signal at δ 4.79 ppm.

-

Reference the ¹³C spectrum using an internal standard or based on the solvent signal.

-

Quantitative Data: NMR Spectroscopy

| Technique | Assigned Protons/Carbons (Hypothetical) | Chemical Shift (δ) ppm |

| ¹H NMR | -CH₂-N | 3.20 (t) |

| -CH₂-COOH | 3.65 (s) | |

| -N-CH₂-CH₂-N- | 2.80 (m) | |

| ¹³C NMR | -CH₂-N | 55.0 |

| -CH₂-COONa | 60.5 | |

| -C=O | 175.2 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in deionized water.

-

Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water.

-

-

Instrument Parameters (ESI-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Capillary Voltage: 3.5 kV.

-

Fragmentor Voltage: 120 V.

-

Gas Temperature: 325°C.

-

Sheath Gas Flow: 10 L/min.

-

Mass Range: 100-1000 m/z.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak [M-3Na+2H]⁻ or other relevant adducts.

-

Compare the experimentally determined monoisotopic mass with the theoretically calculated mass.

-

Quantitative Data: Mass Spectrometry

| Parameter | Value |

| Ionization Mode | ESI- |

| Theoretical Mass [M-H]⁻ | (Hypothetical) 449.0 |

| Observed m/z | 449.0987 |

| Mass Error | < 5 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Use an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of powdered this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the anvil.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Quantitative Data: FTIR Spectroscopy